molecular formula C21H19N5O2S2 B277205 N-[5-(benzylsulfanyl)-1,3,4-thiadiazol-2-yl]-N-methyl-3-(4-oxoquinazolin-3(4H)-yl)propanamide

N-[5-(benzylsulfanyl)-1,3,4-thiadiazol-2-yl]-N-methyl-3-(4-oxoquinazolin-3(4H)-yl)propanamide

Cat. No. B277205
M. Wt: 437.5 g/mol
InChI Key: AWHLNFOJRCXZES-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[5-(benzylsulfanyl)-1,3,4-thiadiazol-2-yl]-N-methyl-3-(4-oxoquinazolin-3(4H)-yl)propanamide, commonly known as BQ-123, is a peptide antagonist of endothelin-1 (ET-1) receptor. It is a synthetic compound that has been extensively studied for its therapeutic potential in various diseases, including hypertension, pulmonary hypertension, and cancer.

Mechanism of Action

BQ-123 acts as a selective antagonist of the N-[5-(benzylsulfanyl)-1,3,4-thiadiazol-2-yl]-N-methyl-3-(4-oxoquinazolin-3(4H)-yl)propanamide receptor, specifically the ETA subtype. It binds to the receptor and prevents the binding of N-[5-(benzylsulfanyl)-1,3,4-thiadiazol-2-yl]-N-methyl-3-(4-oxoquinazolin-3(4H)-yl)propanamide, thereby blocking its vasoconstrictive and mitogenic effects. BQ-123 has been shown to have a high affinity and specificity for the ETA receptor, with minimal activity against the ETB receptor.
Biochemical and Physiological Effects:
BQ-123 has been shown to have a number of biochemical and physiological effects. It has been shown to reduce blood pressure in animal models of hypertension, as well as in humans with essential hypertension. BQ-123 has also been shown to improve pulmonary hemodynamics in animal models of pulmonary hypertension. In addition, BQ-123 has been shown to inhibit the growth and metastasis of cancer cells by blocking the N-[5-(benzylsulfanyl)-1,3,4-thiadiazol-2-yl]-N-methyl-3-(4-oxoquinazolin-3(4H)-yl)propanamide signaling pathway.

Advantages and Limitations for Lab Experiments

One advantage of BQ-123 is its high affinity and specificity for the ETA receptor, which makes it a useful tool for studying the role of N-[5-(benzylsulfanyl)-1,3,4-thiadiazol-2-yl]-N-methyl-3-(4-oxoquinazolin-3(4H)-yl)propanamide in various diseases. However, one limitation is its relatively short half-life, which may require frequent dosing in animal studies. In addition, BQ-123 may have off-target effects on other receptors or signaling pathways, which could confound experimental results.

Future Directions

There are a number of future directions for research on BQ-123. One area of interest is the development of more potent and long-lasting ETA receptor antagonists for the treatment of hypertension and other cardiovascular diseases. Another area of interest is the use of BQ-123 and other ETA receptor antagonists in the treatment of cancer, either alone or in combination with other therapies. Finally, further studies are needed to elucidate the role of N-[5-(benzylsulfanyl)-1,3,4-thiadiazol-2-yl]-N-methyl-3-(4-oxoquinazolin-3(4H)-yl)propanamide and its receptors in various physiological and pathological processes, which could lead to the development of novel therapeutic targets.

Synthesis Methods

The synthesis of BQ-123 involves the condensation of 2-amino-5-benzylthio-1,3,4-thiadiazole with N-methyl-3-(4-oxoquinazolin-3(4H)-yl)propanamide in the presence of coupling agents such as HATU or EDC. The resulting product is purified by column chromatography and characterized by various spectroscopic techniques such as NMR and mass spectrometry.

Scientific Research Applications

BQ-123 has been extensively studied for its therapeutic potential in various diseases, including hypertension, pulmonary hypertension, and cancer. It has been shown to block the vasoconstrictive effects of N-[5-(benzylsulfanyl)-1,3,4-thiadiazol-2-yl]-N-methyl-3-(4-oxoquinazolin-3(4H)-yl)propanamide, a potent vasoconstrictor peptide that plays a key role in the pathogenesis of cardiovascular diseases. BQ-123 has also been shown to inhibit the growth and metastasis of cancer cells by blocking the N-[5-(benzylsulfanyl)-1,3,4-thiadiazol-2-yl]-N-methyl-3-(4-oxoquinazolin-3(4H)-yl)propanamide signaling pathway.

properties

Molecular Formula

C21H19N5O2S2

Molecular Weight

437.5 g/mol

IUPAC Name

N-(5-benzylsulfanyl-1,3,4-thiadiazol-2-yl)-N-methyl-3-(4-oxoquinazolin-3-yl)propanamide

InChI

InChI=1S/C21H19N5O2S2/c1-25(20-23-24-21(30-20)29-13-15-7-3-2-4-8-15)18(27)11-12-26-14-22-17-10-6-5-9-16(17)19(26)28/h2-10,14H,11-13H2,1H3

InChI Key

AWHLNFOJRCXZES-UHFFFAOYSA-N

SMILES

CN(C1=NN=C(S1)SCC2=CC=CC=C2)C(=O)CCN3C=NC4=CC=CC=C4C3=O

Canonical SMILES

CN(C1=NN=C(S1)SCC2=CC=CC=C2)C(=O)CCN3C=NC4=CC=CC=C4C3=O

Origin of Product

United States

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